molecular formula C7H8N2O2 B12830249 1,1'-(1H-imidazole-4,5-diyl)diethanone

1,1'-(1H-imidazole-4,5-diyl)diethanone

Cat. No.: B12830249
M. Wt: 152.15 g/mol
InChI Key: HSXXANYYMINISW-UHFFFAOYSA-N
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Description

1,1'-(1H-Imidazole-4,5-diyl)diethanone is a heterocyclic compound featuring an imidazole core substituted with two ethanone (acetyl) groups at the 4- and 5-positions. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers unique electronic and reactivity properties.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(4-acetyl-1H-imidazol-5-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-4(10)6-7(5(2)11)9-3-8-6/h3H,1-2H3,(H,8,9)

InChI Key

HSXXANYYMINISW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CN1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-imidazole-4,5-diyl)diethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1H-Imidazole-4,5-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1,1’-(1H-Imidazole-4,5-diyl)diethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1H-imidazole-4,5-diyl)diethanone involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The imidazole ring is known to coordinate with metal ions, which can be crucial in its role as a ligand in catalytic processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Reactivity Reference IDs
1,1'-(1H-Imidazole-4,5-diyl)diethanone Ethanonyl (4,5) C₇H₈N₂O₂* Ketones, imidazole Synthetic intermediate [Inferred]
1,1'-(1-Methyl-1H-pyrazole-4,5-diyl)diethanone Ethanonyl (4,5), methyl (1) C₈H₁₀N₂O₂ Ketones, pyrazole Discontinued commercial product
4,5-Dimethyl-1,2-diphenyl-1H-imidazole Methyl (4,5), phenyl (1,2) C₁₈H₁₈N₂ Aryl, alkyl Antimicrobial, ligand synthesis
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl (para-phenyl), nitro (5) C₁₂H₁₂ClN₃O₂ Nitro, chloroalkyl Precursor for TDAE-mediated reactions
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole Imidazole-triazole hybrid C₃₉H₂₈N₁₀ Triazole, imidazole Antibacterial, antifungal

*Molecular formula inferred based on structural similarity.

Key Observations:

Heterocycle Core: Unlike pyrazole analogs (e.g., 1,1'-(1-methyl-1H-pyrazole-4,5-diyl)diethanone ), the imidazole core in the target compound offers distinct electronic properties due to the presence of two nitrogen atoms in a 1,3-arrangement.

Substituent Effects: The diethanone groups increase electrophilicity at the 4,5-positions, favoring nucleophilic additions or condensations. This contrasts with nitro- or chloroalkyl-substituted imidazoles (e.g., ), where electron-withdrawing groups direct reactivity toward reductions or displacements.

Hybrid Systems: Triazole-imidazole hybrids (e.g., ) exhibit enhanced biological activity due to synergistic effects, whereas the diethanone derivative’s applications may focus on its role as a ketone-bearing synthon.

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